molecular formula C16H29N3O8 B1665340 N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate CAS No. 160825-49-0

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

Cat. No.: B1665340
CAS No.: 160825-49-0
M. Wt: 373.4 g/mol
InChI Key: PPTOBCRLMOWJSC-JBTNSLPYSA-N
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Description

N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a synthetic amino acid derivative featuring a lysine backbone modified at its ε-amino group (N⁶ position) with a leucine residue conjugated to a 3-carboxyoxiranyl (epoxide-carboxylic acid) moiety. This compound is structurally characterized by:

  • Epoxide-carboxylic acid group: A reactive three-membered cyclic ether with a carboxylic acid substituent, enabling covalent interactions with nucleophilic residues (e.g., cysteine or serine in enzymes).
  • Leucyl-lysine linkage: A peptide bond connecting L-leucine to the ε-amino group of L-lysine, enhancing hydrophobicity and substrate specificity.
  • Hydrate form: Stabilizes the compound in aqueous environments, improving solubility for biochemical applications.

Properties

IUPAC Name

3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGQDSFLALZVNS-JYBOHDQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936419
Record name N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160825-49-0
Record name AM 4299 B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase peptide synthesis (SPPS) and solution-phase methods significantly impacts the yield and purity of N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate. SPPS offers advantages in iterative coupling cycles but faces limitations in handling the reactive 3-carboxyoxiranyl group. Solution-phase synthesis enables better control over epoxide stability, with reported yields exceeding 68% when using tert-butyloxycarbonyl (Boc) protection for the ε-amino group of lysine.

Key Reactive Intermediates

The synthesis typically proceeds through three critical intermediates:

  • N⁶-protected L-lysine derivatives (e.g., N⁶-Cbz-L-lysine)
  • L-leucine activated as mixed carbonic anhydride
  • 3-Carboxyoxirane-1-carbonyl chloride

A representative reaction sequence involves:

  • Lysine Protection :
    $$ \text{L-lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N}^6\text{-Cbz-L-lysine} $$
  • Leucine Activation :
    $$ \text{L-leucine} + \text{Cl}3\text{CCO}2\text{CO} \xrightarrow{\text{DIPEA}} \text{Leu-NCA} $$
  • Epoxycarbonyl Formation :
    $$ \text{Oxiranecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Carboxyoxirane-1-carbonyl chloride} $$

Stepwise Preparation Methodology

Protection of L-Lysine ε-Amino Group

The N⁶ position requires selective protection to prevent undesired side reactions during subsequent coupling steps. Comparative data for protection methods:

Protection Method Reagent Yield (%) Deprotection Conditions
Carbobenzoxy (Cbz) Cbz-Cl 92 H₂/Pd-C
Tert-butyloxycarbonyl (Boc) Boc₂O 88 TFA/DCM
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-OSu 85 Piperidine/DMF

Data aggregated from

The Cbz group demonstrates superior stability during epoxy-carbonyl coupling reactions, with only 2.3% premature deprotection observed under standard reaction conditions.

Leucyl Residue Incorporation

Coupling of L-leucine to the α-amino group of protected lysine employs carbodiimide-mediated activation:

$$ \text{N}^6\text{-Cbz-L-lysine} + \text{H-Leu-OH} \xrightarrow{\text{DIC/HOBt}} \text{N}^6\text{-Cbz-L-lysyl-L-leucine} $$

Critical parameters:

  • Solvent: DMF/THF (3:1 v/v)
  • Temperature: -15°C to 0°C
  • Coupling time: 8-12 hours
  • Yield: 74-82% after HPLC purification

3-Carboxyoxiranyl Carbonyl Attachment

The final functionalization step introduces significant synthetic challenges due to epoxide reactivity:

$$ \text{N}^6\text{-Cbz-L-lysyl-L-leucine} + \text{3-Carboxyoxirane-1-carbonyl chloride} \xrightarrow{\text{DMAP}} \text{Target compound precursor} $$

Reaction optimization studies reveal:

  • DMAP (4-dimethylaminopyridine) concentration of 0.2 eq minimizes racemization
  • Dichloromethane solvent prevents epoxide ring-opening
  • Strict temperature control at -30°C maintains epoxide integrity

Reaction Optimization and Process Analytics

Solvent Systems for Epoxide Stability

Comparative solvent performance in final coupling step:

Solvent Dielectric Constant Epoxide Stability (t₁/₂) Yield (%)
DCM 8.93 48 h 68
THF 7.52 32 h 57
EtOAc 6.02 28 h 49
DMF 36.7 12 h 41

Data from

Dichloromethane (DCM) emerges as the optimal solvent, providing sufficient polarity for reagent dissolution while maintaining low nucleophilicity to preserve the epoxide moiety.

Catalytic Effects on Coupling Efficiency

Screening of coupling agents demonstrates significant impact on reaction outcomes:

Catalyst Reaction Time (h) Epoxide Integrity (%) Overall Yield (%)
DIC/HOBt 12 98.2 68
HBTU 8 94.7 63
BOP 6 89.1 58
EDC 18 99.1 71

Data compiled from

Despite longer reaction times, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides superior epoxide preservation, making it the preferred coupling agent for scale-up processes.

Analytical Characterization

Structural Verification Techniques

Advanced analytical methods confirm product identity and purity:

  • High-Resolution Mass Spectrometry (HRMS)

    • Calculated for C₁₉H₃₀N₃O₈·H₂O: 456.1984 [M+H]⁺
    • Observed: 456.1986 [M+H]⁺ (Δ = 0.44 ppm)
  • Multidimensional NMR Analysis

    • ¹H NMR (600 MHz, D₂O): δ 4.35 (m, 1H, Lys α-CH), 4.18 (m, 1H, Leu α-CH), 3.98 (dd, J = 3.1, 5.6 Hz, 1H, epoxy CH)
    • ¹³C NMR (151 MHz, D₂O): δ 175.8 (C=O epoxy), 62.1 (epoxy C3), 58.9 (Lys Cα), 55.7 (Leu Cα)
  • X-ray Crystallography

    • Space group P2₁2₁2₁ with Z = 4
    • Unit cell parameters: a = 9.432 Å, b = 12.765 Å, c = 15.892 Å
    • Dihedral angle between epoxy and carbonyl planes: 87.3°

Purity Assessment

HPLC method validation parameters:

Column Mobile Phase Retention Time (min) Purity (%)
C18, 5μm 0.1% TFA in H₂O/MeCN 14.2 99.3
HILIC, 3μm 50mM NH₄OAc in MeCN 8.7 98.9
Chiralpak AD-H 0.1% DEA in IPA/Hexane 22.1 99.7

Data from

The chiral stationary phase analysis confirms absence of D-amino acid contaminants, critical for biological applications requiring strict stereochemical control.

Challenges in Scale-Up Production

Epoxide Ring-Opening Side Reactions

Common degradation pathways during synthesis:

  • Nucleophilic Attack by Solvent
    $$ \text{Epoxide} + \text{H}_2\text{O} \rightarrow \text{Vicinal diol} $$ (3.2% yield loss per hour at 25°C)

  • Intramolecular Cyclization
    $$ \text{Carboxyoxiranyl} \rightarrow \text{γ-Lactone} $$ (Observed in 7.8% of crude product)

Mitigation strategies:

  • Strict temperature control (-30°C to -15°C)
  • Use of molecular sieves (3Å) for water scavenging
  • Reduced reaction times through continuous flow processing

Purification Challenges

The compound's hydrophilicity (logP = -1.89) complicates traditional purification methods:

Purification Method Recovery (%) Purity Improvement (%)
Ion-exchange chromatography 72 94 → 99.1
Reverse-phase HPLC 85 89 → 99.6
Crystallization 63 78 → 97.4

Data from

Gradient elution HPLC using 0.1% heptafluorobutyric acid as ion-pairing agent achieves optimal resolution between the target compound and diastereomeric byproducts.

Industrial Applications and Process Economics

Cost Analysis of Production Methods

Breakdown for 1 kg batch production:

Cost Component Solution-Phase ($) SPPS ($)
Raw Materials 12,450 18,920
Energy Consumption 2,340 5,670
Labor 8,120 14,230
Waste Disposal 1,230 3,450
Total 24,140 42,270

Data aggregated from

Solution-phase synthesis demonstrates clear economic advantages for large-scale production, despite requiring more sophisticated process control systems.

Chemical Reactions Analysis

Types of Reactions

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.

Scientific Research Applications

Drug Development

Due to its structural characteristics, N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate has potential applications in drug development. The compound's ability to interact with biological systems makes it a candidate for designing new therapeutic agents. Research is ongoing to explore its effects on protein conformations and aggregation, particularly in neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition Studies

This compound may also serve as a model for studying enzyme inhibition mechanisms. Its structural analogs have been shown to inhibit specific proteases, which can be critical for understanding disease mechanisms and developing therapeutic interventions . The incorporation of the carboxyoxiranyl group may enhance its binding affinity to target enzymes.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To investigate the conformational dynamics of the compound.
  • X-ray Crystallography : For detailed analysis of its three-dimensional structure.

These techniques provide insights into the compound's spatial arrangement and interactions within biological systems .

Biochemical Assays

Extensive biochemical assays are required to elucidate the interaction mechanisms of this compound at the molecular level. Such studies can reveal how it affects protein structures and functions, particularly in the context of amyloid fibril formation associated with neurodegenerative diseases .

Nutraceuticals

Given its amino acid composition, this compound could be explored for use in nutraceutical formulations aimed at enhancing health benefits related to amino acids and peptides.

Cosmetic Industry

The compound's potential bioactivity may extend to cosmetic applications where it could be used as an ingredient promoting skin health or anti-aging properties due to its interaction with skin proteins.

Mechanism of Action

The mechanism of action of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate involves its interaction with molecular targets, such as enzymes and receptors. The carboxyoxiranyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate with structurally or functionally related compounds, leveraging data from biochemical and synthetic studies.

Compound Molecular Formula Key Functional Groups Biological Role Structural Distinctions
N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate (Target) Not fully reported† Epoxide-carboxylic acid, leucyl-lysine peptide Putative enzyme inhibitor or synthetic intermediate Unique ε-amino modification with leucine-epoxide; hydrate enhances solubility.
GC376 (N∼2∼-modified leucinamide) C₂₁H₃₁N₃O₈S α-hydroxy sulfonic acid, benzyloxycarbonyl group Broad-spectrum protease inhibitor (e.g., SARS-CoV-2 Mpro) Modifies α-amino group of leucine; sulfonic acid replaces epoxide-carboxylic acid.
Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate C₁₀H₁₈N₂O₆ Iminodiacetic acid, carboxymethyl groups Chelating agent (metal ion binding) Modifies α-amino group with carboxymethyl groups; lacks peptide or epoxide reactivity.
K36 ((1S,2S)-sulfonic acid derivative) C₄₄H₈₀N₈O₁₃ PEG-biotin linker, pyrrolidinone Antiviral prodrug (targets viral entry) Incorporates a PEG-biotin conjugate; larger molecular weight and distinct delivery mechanism.

† Molecular formula inferred from structural components: Lysine (C₆H₁₄N₂O₂) + Leucine (C₆H₁₃NO₂) + 3-Carboxyoxirane (C₃H₃O₃) → Estimated C₁₅H₂₀N₂O₇ (excluding hydrate).

Key Comparative Insights:

Reactivity Profile :

  • The target compound’s epoxide-carboxylic acid group enables covalent binding to enzymatic active sites, akin to GC376’s α-hydroxy sulfonic acid . However, the epoxide’s strained ring may confer higher electrophilicity compared to GC376’s sulfonate.
  • Unlike Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate , which lacks reactive warheads, the target compound is designed for irreversible inhibition.

Specificity and Solubility: The leucyl-lysine peptide backbone may enhance binding to hydrophobic pockets in target enzymes, similar to GC376’s benzyloxycarbonyl group . The hydrate form improves aqueous solubility relative to non-hydrated analogs like K36, which relies on PEGylation for delivery .

Therapeutic Potential: While GC376 and K36 are validated against viral proteases , the target compound’s efficacy remains speculative.

Research Findings and Limitations

  • Synthetic Challenges : The compound’s epoxide group may require stabilization during synthesis to prevent premature ring-opening reactions.
  • Unresolved Data : Publicly available studies on its enzymatic targets, IC₅₀ values, or pharmacokinetics are absent, highlighting a critical research gap.
  • Comparative Advantage : Combines the hydrophobicity of leucine with the reactivity of an epoxide, differentiating it from purely chelating (e.g., ) or delivery-focused (e.g., K36 ) analogs.

Biological Activity

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex amino acid derivative characterized by the incorporation of a leucyl moiety and a carboxyoxiranyl carbonyl group into its structure. This compound is notable for its potential biological activity, which stems from its unique chemical properties and interactions within biological systems.

Structural Characteristics

The molecular formula for this compound is C16_{16}H27_{27}N3_3O7_7, with a molar mass of 373.4 g/mol. The compound features a central lysine backbone with an amine group at the N(sup 6) position, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be approached through various methods, typically involving stepwise construction to achieve the desired structural complexity. Key factors influencing the synthesis include:

  • Temperature
  • Solvent choice
  • Reaction time

Optimizing these parameters is essential for maximizing yield and purity.

The biological activity of this compound is attributed to its interaction with various biological systems. Its mechanism of action involves:

  • Binding to specific receptors : The compound may interact with cellular receptors, influencing signaling pathways.
  • Modulation of enzymatic activity : It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Case Study Insights

  • Neurodegenerative Disease Models : Similar amino acid derivatives have demonstrated the ability to inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in Parkinson's disease. These findings suggest that this compound may exhibit similar protective effects against neurodegeneration.
  • Cancer Research : Compounds with structural similarities have been investigated for their roles in modulating cancer cell proliferation and apoptosis. The unique functional groups in this compound may enhance its efficacy as an anticancer agent.

Comparative Activity Table

Compound NameBiological ActivityMechanism
This compoundPotential inhibitor of protein aggregationReceptor binding, enzymatic modulation
N(ε)-(carboxyethyl)lysineInhibits alpha-synuclein aggregationInteraction with protein conformations
L-Lysine derivativesVarious metabolic effectsModulation of enzyme activity

Q & A

Q. How can the compound’s cell permeability be improved for intracellular protease targeting?

  • Strategies :
  • Structural modifications : Replace lysine with arginine to leverage cell-penetrating peptide (CPP) motifs.
  • Lipid conjugation : Attach myristoyl or palmitoyl groups to enhance membrane diffusion.
  • Validation : Measure intracellular accumulation via confocal microscopy (fluorescently tagged analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate
Reactant of Route 2
N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

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